molecular formula C13H14BrNO2 B170032 tert-Butyl 6-bromo-1H-indole-1-carboxylate CAS No. 147621-26-9

tert-Butyl 6-bromo-1H-indole-1-carboxylate

Cat. No. B170032
M. Wt: 296.16 g/mol
InChI Key: OUOWFTDOMYJYKB-UHFFFAOYSA-N
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Description

“tert-Butyl 6-bromo-1H-indole-1-carboxylate” is a chemical compound with the molecular formula C13H14BrNO2 . It has been used as a reactant for the preparation of potent plant-growth inhibitors, cannabinoid CB2 receptor ligands, analogues of isomeridianin G, and as an inhibitor of the Yersinia pestis salicylate adenylation domain YbtE .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 6-bromo-1H-indole-1-carboxylate” consists of a bromine atom attached to the 6th position of an indole ring, which is further connected to a carboxylate group that is esterified with a tert-butyl group . A detailed structural analysis would require advanced computational methods or experimental techniques such as X-ray crystallography .

Scientific Research Applications

Synthesis and Chemical Applications

  • Palladium-Catalyzed Intramolecular Annulation

    tert-Butyl 6-bromo-1H-indole-1-carboxylate derivatives have been used in palladium-catalyzed intramolecular annulation reactions. These reactions lead to the synthesis of gamma-carboline derivatives, which have potential applications in pharmaceuticals and materials science (Zhang & Larock, 2003).

  • Preparation of 5-HT6 Antagonists

    An efficient synthesis method using tert-Butyl 6-bromo-1H-indole-1-carboxylate derivatives was developed for the preparation of potent 5-HT6 antagonists, which are significant in neuropharmacology (Isherwood et al., 2012).

  • Crystal Structure Analysis

    The crystal structure of tert-Butyl 6-bromo-1H-indole-1-carboxylate derivatives was analyzed, providing insights into their molecular configuration, which is crucial for understanding their reactivity and interaction in various chemical processes (Thenmozhi et al., 2009).

  • Selective Aerobic Oxidation Catalysis

    These compounds have been used as catalysts in the selective aerobic oxidation of allylic and benzylic alcohols, demonstrating their utility in organic synthesis (Shen et al., 2012).

  • Indoles and Anilines Synthesis

    tert-Butyl sulfinamide derivatives, related to tert-Butyl 6-bromo-1H-indole-1-carboxylate, have been employed in the synthesis of indoles and anilines, which are key structures in many pharmaceuticals (Prakash et al., 2011).

  • Spirocyclic Indoline Lactone Synthesis

    The tert-butyl derivatives have been used in the synthesis of spirocyclic indoline lactones, contributing to the development of novel organic compounds with potential applications in drug design and material science (Hodges et al., 2004).

Future Directions

The future directions for research on “tert-Butyl 6-bromo-1H-indole-1-carboxylate” could include further exploration of its synthesis, chemical reactivity, and potential biological activities. Given its use as a reactant for the preparation of various biologically active compounds , it could be of interest in the development of new pharmaceuticals or agrochemicals.

properties

IUPAC Name

tert-butyl 6-bromoindole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c1-13(2,3)17-12(16)15-7-6-9-4-5-10(14)8-11(9)15/h4-8H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUOWFTDOMYJYKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=CC2=C1C=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60466289
Record name 1-BOC-6-Bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-bromo-1H-indole-1-carboxylate

CAS RN

147621-26-9
Record name 1-BOC-6-Bromoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60466289
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
B Das, S Vedachalam, D Luo, T Antonio… - Journal of medicinal …, 2015 - ACS Publications
Our structure–activity relationship studies with N 6 -(2-(4-(1H-indol-5-yl)piperazin-1-yl)ethyl)-N 6 -propyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine derivatives led to development …
Number of citations: 40 pubs.acs.org

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